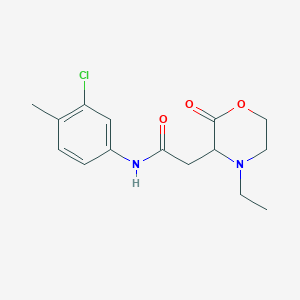
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, also known as CEM-102, is a novel antibiotic compound that has shown potential in the treatment of various bacterial infections. The compound was first synthesized in the early 2000s and has since undergone extensive scientific research to determine its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome and prevents the formation of peptide bonds, thereby inhibiting protein synthesis. This leads to the inhibition of bacterial growth and ultimately, bacterial death. The mechanism of action is unique compared to traditional antibiotics, which target bacterial cell walls or membranes.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been shown to have minimal toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. The compound is rapidly absorbed and distributed throughout the body, with a half-life of approximately 3 hours in humans. N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has also been shown to have good bioavailability, with oral administration resulting in high plasma concentrations.
实验室实验的优点和局限性
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has several advantages for lab experiments. It has a broad spectrum of activity against a wide range of bacteria, making it useful for testing against various bacterial strains. Furthermore, the compound has a low potential for resistance development, making it an attractive candidate for further development. However, one limitation of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide is its high cost of production, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the development of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. One potential application is in the treatment of bacterial infections that are resistant to traditional antibiotics. N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has shown promise in vitro against a wide range of resistant bacteria, including those that are resistant to multiple antibiotics. Another potential application is in the treatment of biofilm-related infections, which are a major cause of antibiotic resistance. Furthermore, future research could focus on optimizing the synthesis process of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide to reduce its cost of production.
Conclusion
In conclusion, N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide is a novel antibiotic compound that has shown potential in the treatment of various bacterial infections. The compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for its development. With further research and development, N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide could become a valuable addition to the arsenal of antibiotics available for the treatment of bacterial infections.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 3-chloro-4-methylphenylamine with ethyl chloroacetate to form N-(3-chloro-4-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with morpholine and sodium hydride to form the final product, N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been the subject of extensive scientific research due to its potential in the treatment of bacterial infections. The compound has shown promising results in vitro against a wide range of Gram-positive and Gram-negative bacteria, including those that are resistant to traditional antibiotics. It has also been shown to be effective against biofilm formation, which is a major cause of antibiotic resistance. Furthermore, N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been shown to have a low potential for resistance development, making it an attractive candidate for further development.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-3-18-6-7-21-15(20)13(18)9-14(19)17-11-5-4-10(2)12(16)8-11/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEQLWXHPPCIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4879599.png)
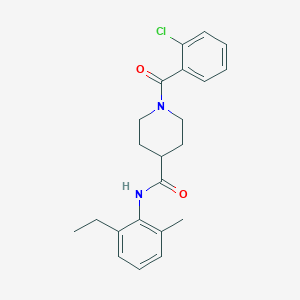
![4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate](/img/structure/B4879617.png)
![N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea](/img/structure/B4879618.png)
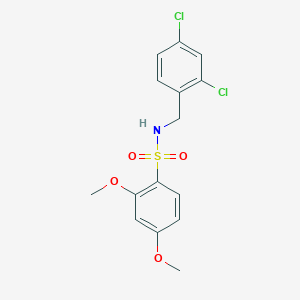
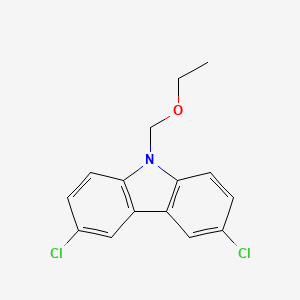
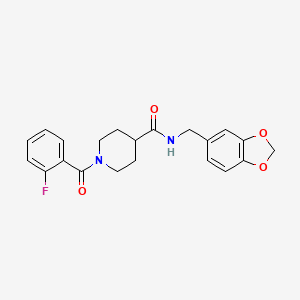
![2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4879653.png)

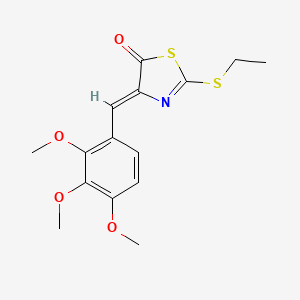
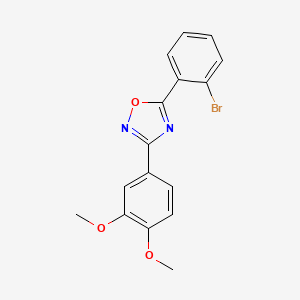
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4879684.png)
![N~2~-(4-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4879688.png)
![2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4879690.png)